Hafnium oxychloride hydrate

描述

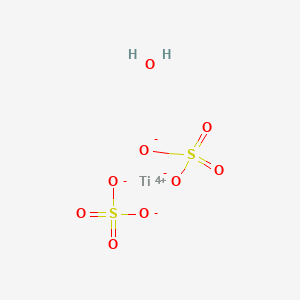

Hafnium(IV) oxychloride hydrate is a compound with the linear formula HfOCl2 · xH2O . It has a molecular weight of 265.40 (anhydrous basis) . It is used as a starting material for HfGeO4 and HfGeO4:Ti, both of which are used in x-ray phosphors .

Molecular Structure Analysis

The molecular structure of Hafnium oxychloride hydrate is represented by the SMILES string O.Cl [Hf] (Cl)=O . The InChI key is ONMNZQKEFYFCCQ-UHFFFAOYSA-L .Chemical Reactions Analysis

Hafnium oxychloride hydrate is used as a starting material for HfGeO4 and HfGeO4:Ti, both of which are used in x-ray phosphors . The formation of HfO2 nanoparticles was promoted and the size was reduced by the addition of seeds, suggesting that the formation of HfO2 nanoparticles is controlled by the surface-deposition reaction .Physical And Chemical Properties Analysis

Hafnium oxychloride hydrate is a crystalline compound . The degree of hydration is 6-8 .科学研究应用

X-Ray Phosphors

Hafnium oxychloride hydrate: is used as a starting material for synthesizing HfGeO₄ and HfGeO₄:Ti , which are crucial components in x-ray phosphors . These phosphors play a vital role in x-ray imaging technologies, converting the x-ray photons into visible light, thereby enhancing the quality of the x-ray images.

Cancer Theranostics

The compound has significant applications in the field of cancer theranostics, particularly in the development of hafnium-based nanomaterials (Hf-NMs) . These nanomaterials are explored for their potential in cancer imaging as contrast agents and in liquid biopsies for diagnosis.

Radiotherapy Enhancers

Hf-NMs derived from hafnium oxychloride hydrate are investigated for their use in radiotherapy . They are known to enhance the efficacy of radiation treatments against cancerous cells, potentially leading to better patient outcomes.

Photodynamic Therapy

In the realm of photodynamic therapy, Hf-NMs show promise as photosensitizers that can be activated by light to produce reactive oxygen species, which are toxic to cancer cells .

Combined Cancer Therapy

Hafnium oxychloride hydrate-based nanomaterials are also being studied for their application in various combined therapy modalities . This includes combining radiotherapy with other treatment forms like chemotherapy, aiming to exploit synergistic effects for improved treatment efficacy.

Nanoscale Coordination Polymers

The compound is instrumental in synthesizing hafnium metal-organic frameworks (MOFs) and nanoscale coordination polymers (NCPs) . These structures have a wide range of applications, including drug delivery systems and sensors.

Contrast Agents for Imaging

Hafnium-based nanomaterials, derived from hafnium oxychloride hydrate, serve as contrast enhancement agents for various imaging techniques . This application is crucial for improving the visibility of internal structures in medical diagnostics.

安全和危害

未来方向

作用机制

Target of Action

Hafnium oxychloride hydrate is a complex inorganic compound Hafnium compounds are known to interact with various elements and compounds, including halogens, oxygen, nitrogen, carbon, boron, sulfur, and silicon .

Mode of Action

It’s known that hafnium tends to form inorganic compounds in the oxidation state of +4 . In the process of forming hafnium oxide nanoparticles, hafnium oxychloride hydrate interacts with sodium hydroxide (NaOH) to adjust the pH . The formation of these nanoparticles is influenced by factors such as aging temperature, concentration of NaOH, and reaction time .

Biochemical Pathways

Hafnium compounds are known to interact with various elements and compounds, suggesting that they may influence a range of biochemical processes .

Result of Action

It’s known that hafnium compounds can react with various elements and compounds, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The action of hafnium oxychloride hydrate can be influenced by various environmental factors. For instance, the formation of hafnium oxide nanoparticles from hafnium oxychloride hydrate is influenced by factors such as aging temperature, concentration of NaOH, and reaction time . These factors can potentially influence the compound’s action, efficacy, and stability.

属性

IUPAC Name |

chloro hypochlorite;hafnium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl2O.Hf.H2O/c1-3-2;;/h;;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPMNFKQNLGIPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O(Cl)Cl.[Hf] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H2HfO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721715 | |

| Record name | chloro hypochlorite;hafnium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloro hypochlorite;hafnium;hydrate | |

CAS RN |

15461-28-6 | |

| Record name | chloro hypochlorite;hafnium;hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15461-28-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2H-[1,3]Thiazolo[5,4-E]indazole](/img/structure/B579017.png)